molecular formula C13H18 B1605270 Naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl- CAS No. 30316-17-7

Naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl-

Cat. No. B1605270
CAS RN: 30316-17-7
M. Wt: 174.28 g/mol
InChI Key: CMWCSSCXHBQEPX-UHFFFAOYSA-N
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Description

Naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl- , also known as 2,5,8-Trimethyltetralin , is a bicyclic aromatic hydrocarbon. Its chemical formula is C₁₃H₁₈ , and it has a molecular weight of 174.2820 g/mol . Structurally, it resembles a tetralin ring system with three methyl groups attached at specific positions.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Organometallic Compounds : Naphthalene derivatives, such as 1,8-bis(trimethylsilyl)- and 1,8-bis(trimethylstannyl)-naphthalene, are synthesized for studying steric effects in organometallic chemistry. The reactivity and structural dynamics of these compounds are explored using NMR spectroscopy and other methods (Seyferth & Vick, 1977).

  • Analysis of Crude Oils : Methylated naphthalenes, including trimethylnaphthalenes (TMNs), are used as indicators to assess the maturity, biodegradation, and mixing of crude oils. Their distribution in crude oil provides insights into thermal stress and other geological processes (Aarssen et al., 1999).

Environmental and Atmospheric Studies

  • Atmospheric Degradation Studies : Research on the gas-phase reactions of alkylnaphthalenes with OH radicals helps understand the degradation processes of polycyclic aromatic hydrocarbons in the atmosphere. This research provides valuable insights into environmental chemistry and pollution studies (Phousongphouang & Arey, 2002).

Material Science and Nanotechnology

  • Hydrophobic Material Development : Naphthalene derivatives are utilized in the modification of materials like mesoporous carbon to enhance their hydrophobicity. These modified materials show potential in adsorption applications, crucial in environmental cleanup and filtration technologies (Zhao et al., 2022).

properties

IUPAC Name

2,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h5-6,9H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWCSSCXHBQEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=CC(=C2C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873247
Record name 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl-

CAS RN

30316-17-7
Record name Naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030316177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Trimethyltetralin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl-
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